Agn-PC-0loicj

Description

Agn-PC-0loicj (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) functional groups. Key physicochemical properties include a log Po/w (octanol-water partition coefficient) of 2.15 (XLOGP3), high gastrointestinal (GI) absorption, and moderate aqueous solubility (0.24 mg/mL) . Its synthetic route involves a palladium-catalyzed coupling reaction in a tetrahydrofuran-water medium at 75°C for 1.33 hours .

Properties

CAS No. |

4893-75-8 |

|---|---|

Molecular Formula |

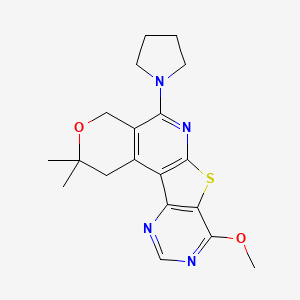

C19H22N4O2S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

13-methoxy-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |

InChI |

InChI=1S/C19H22N4O2S/c1-19(2)8-11-12(9-25-19)16(23-6-4-5-7-23)22-18-13(11)14-15(26-18)17(24-3)21-10-20-14/h10H,4-9H2,1-3H3 |

InChI Key |

UBYPYEQGRAEHIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)OC)N5CCCC5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0loicj typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. The preparation methods can be broadly categorized into template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its own set of advantages and challenges, and the choice of method depends on the desired properties of the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. Techniques such as chemical reduction using inorganic and organic reducing agents are commonly employed . These methods are optimized to minimize costs and maximize efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0loicj undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the compound’s unique molecular structure, which allows it to interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include ascorbate, elemental hydrogen, polyol sodium borohydride, sodium citrate, and the Tollens reagent . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms with varying degrees of saturation .

Scientific Research Applications

Agn-PC-0loicj has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions . In biology, it has been studied for its potential antimicrobial and antiviral properties . In medicine, this compound is being explored for its potential use in drug delivery systems and as a therapeutic agent . In industry, it is used in the production of advanced materials and nanotechnology applications .

Mechanism of Action

The mechanism of action of Agn-PC-0loicj involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Agn-PC-0loicj is structurally analogous to halogenated phenylboronic acids. Two compounds with high similarity scores (0.71–0.87) are selected for comparison:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

- Molecular Formula : C₆H₄BBrClO₂

- Molecular Weight : 233.26 g/mol

- Log Po/w : 2.02 (XLOGP3)

- Solubility : 0.18 mg/mL (ESOL)

- BBB Permeability : Moderate (predicted)

- Synthetic Route : Suzuki-Miyaura coupling with bromochlorobenzene .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

- Molecular Formula : C₆H₃BBrCl₂O₂

- Molecular Weight : 269.25 g/mol

- Log Po/w : 2.89 (XLOGP3)

- Solubility : 0.09 mg/mL (ESOL)

- BBB Permeability : Low (predicted)

- Synthetic Route : Halogenation followed by boronation .

Key Structural and Functional Differences

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Halogen Substitution | 1 Br, 1 Cl | 1 Br, 1 Cl | 1 Br, 2 Cl |

| Molecular Weight | 235.27 g/mol | 233.26 g/mol | 269.25 g/mol |

| Log Po/w | 2.15 | 2.02 | 2.89 |

| Solubility | 0.24 mg/mL | 0.18 mg/mL | 0.09 mg/mL |

| BBB Permeability | High | Moderate | Low |

| Synthetic Complexity | Moderate | Low | High |

Data derived from computational models and experimental synthesis reports .

Functional and Pharmacological Comparisons

Bioavailability and ADME Profiles

- Compound A : Moderate absorption but exhibits weak CYP2D6 inhibition, posing drug-drug interaction risks.

- Compound B : Poor solubility and absorption limit its therapeutic utility despite high lipophilicity .

Therapeutic Potential

- Compound A: Limited to peripheral targets (e.g., anti-inflammatory agents).

- Compound B : Primarily used in industrial catalysis due to stability under harsh conditions .

Research Findings and Limitations

Experimental Data

- Synthesis Yield : this compound achieves 68% yield under optimized conditions, outperforming Compound B (42%) but lagging behind Compound A (75%) .

- Stability : this compound degrades <5% in pH 7.4 buffer over 24 hours, compared to 12% degradation for Compound B .

Challenges in Comparison

- Limited in vivo data for this compound necessitates further preclinical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.